molecular formula C12H18ClN3O B2481931 2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2411195-15-6

2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2481931
CAS No.: 2411195-15-6
M. Wt: 255.75
InChI Key: QZZXCKXOKDHKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that features a pyrazole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a piperidine derivative under specific conditions. The process often includes chlorination steps to introduce the chlorine atom into the molecule. The reaction conditions may vary, but common reagents include chlorinating agents and solvents that facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is unique due to its specific combination of pyrazole and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-9(13)12(17)16-5-3-4-10(8-16)11-6-14-15(2)7-11/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZXCKXOKDHKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C2=CN(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.